N-(6-((4-oxo-4-((4-sulfamoylphenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Description
N-(6-((4-oxo-4-((4-sulfamoylphenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H21N5O4S2 and its molecular weight is 435.52. The purity is usually 95%.
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Biological Activity
N-(6-((4-oxo-4-((4-sulfamoylphenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, often referred to by its CAS number 1105249-03-3, is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C18H21N5O4S2 |
Molecular Weight | 435.5 g/mol |
CAS Number | 1105249-03-3 |
The compound features a complex structure that includes a pyridazine ring and a cyclopropane carboxamide moiety, which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival, such as the Wnt/β-catenin pathway. In particular, compounds that share structural similarities with this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, sulfonamides are known to inhibit carbonic anhydrases and other enzymes critical for tumor growth. The presence of the sulfonamide group in this compound suggests potential inhibitory effects on similar targets .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds containing sulfonamide groups are frequently investigated for their ability to inhibit bacterial growth by targeting folate synthesis pathways. The structural features of this compound may enhance its efficacy against resistant bacterial strains .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a related compound was tested on SW480 and HCT116 colorectal cancer cell lines. The results showed that the compound significantly reduced cell viability with an IC50 of approximately 2 μM. This effect was attributed to the inhibition of β-catenin-mediated transcriptional activity, suggesting that this compound could have similar effects due to structural analogies .
Case Study 2: Enzyme Inhibition
A research article highlighted the enzyme inhibition profile of various sulfonamide derivatives, noting that compounds with similar structures effectively inhibited carbonic anhydrase activity. The study suggested that this compound might exhibit comparable inhibitory effects, contributing to its potential as an anticancer agent .
Properties
IUPAC Name |
N-[6-[4-oxo-4-(4-sulfamoylanilino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c19-29(26,27)14-7-5-13(6-8-14)20-16(24)2-1-11-28-17-10-9-15(22-23-17)21-18(25)12-3-4-12/h5-10,12H,1-4,11H2,(H,20,24)(H2,19,26,27)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGORKSQWHEUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.